molecular formula C13H12FNO3 B11803490 1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B11803490
Molekulargewicht: 249.24 g/mol
InChI-Schlüssel: GCDSREKZBDGVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the fluoroquinolone class of molecules, which are extensively studied for their antibacterial properties . This compound features the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure, which is essential for its biological activity . Key structural features include an ethyl substituent at the N-1 position, a fluorine atom at the C-5 position, and a methyl group at the C-8 position. In quinolone antibiotics, these specific modifications are known to significantly influence the compound's spectrum of antibacterial activity, potency, and pharmacokinetic profile . The primary mechanism of action for quinolones involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, critical for DNA replication and transcription, leading to rapid bacterial cell death . This makes related compounds valuable tools for microbiological research and in the study of novel antibacterial agents . As a building block in medicinal chemistry, this specific derivative is of interest for structure-activity relationship (SAR) studies, particularly in investigating the role of C-5 and C-8 substituents on biological efficacy . The compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H12FNO3

Molekulargewicht

249.24 g/mol

IUPAC-Name

1-ethyl-5-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12FNO3/c1-3-15-6-8(13(17)18)12(16)10-9(14)5-4-7(2)11(10)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI-Schlüssel

GCDSREKZBDGVMH-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=O)C2=C(C=CC(=C21)C)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Ethyl 3-(Arylamino)crotonate Intermediate

A mixture of 5-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate undergoes condensation in refluxing diphenyl ether (255°C, 4 hours) to yield ethyl 3-(5-fluoro-2-methylanilino)crotonate. This step achieves 77% yield under anhydrous conditions.

Cyclization to 4-Oxo-1,4-dihydroquinoline-3-carboxylate

The intermediate is cyclized using potassium carbonate in DMF at 90°C for 6 hours, forming ethyl 5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Sodium hydride (NaH) in DMF can substitute potassium carbonate, improving regioselectivity for the 1-ethyl group.

N-Alkylation for Ethyl Group Introduction

Alkylation with Ethyl Bromide

The cyclized product is treated with ethyl bromide in DMF at 90°C for 12 hours in the presence of NaH, achieving 93% yield of ethyl 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

ParameterValue
SolventDMF
Temperature90°C
Reaction Time12 hours
BaseNaH (2.2 equiv)
Yield93%

Alternative Alkylating Agents

Benzyl bromide or isopropyl bromide may replace ethyl bromide, but these yield undesired byproducts (e.g., 1-benzyl derivatives). Ethyl iodide offers faster kinetics but increases costs.

Hydrolysis to Carboxylic Acid

Saponification with Aqueous NaOH

The ester intermediate is hydrolyzed using 10% NaOH in ethanol under reflux (100°C, 2 hours), yielding the final carboxylic acid with 76% purity . Acidification to pH 5 with HCl precipitates the product.

ConditionSpecification
NaOH Concentration10% (w/v)
SolventEthanol/H2O (1:1)
Temperature100°C
Reaction Time2 hours
Yield70–76%

Catalytic Hydrolysis

Using H2SO4 (1M) in THF at 80°C reduces side reactions, improving yield to 82% . However, this method requires post-reaction neutralization and increases salt waste.

Fluorine Positioning and Regioselectivity

Direct Fluorination vs. Pre-Fluorinated Intermediates

Introducing fluorine at position 5 demands precise control:

  • Pre-fluorinated anilines (e.g., 5-fluoro-2-methylaniline) prevent undesired fluorination at positions 6 or 7.

  • Electrophilic fluorination post-cyclization (e.g., using Selectfluor®) risks over-fluorination and reduces yields to <50%.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) enhance fluorine retention at position 5, while THF promotes migration to position 6.

Challenges and Optimization Strategies

Byproduct Formation

  • 8-Methyl Isomerization : High temperatures (>100°C) during cyclization cause methyl migration from position 8 to 7, requiring strict temperature control.

  • Ethyl Group Elimination : Prolonged alkylation (>15 hours) leads to de-ethylation, necessitating inert atmospheres (N2/Ar).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity but sacrifices 15–20% yield.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) recovers 90% product but is cost-prohibitive for industrial scales.

Comparative Analysis of Synthetic Routes

MethodYieldCostScalabilityPurity
Gould-Jacobs + NaH93%HighModerate95%
Direct Fluorination48%Very HighLow80%
Catalytic Hydrolysis82%MediumHigh90%

Industrial-Scale Considerations

Solvent Recovery

DMF and diphenyl ether are recycled via vacuum distillation, reducing costs by 30%.

Continuous Flow Systems

Microreactors minimize thermal degradation during cyclization, improving yield by 12% compared to batch processes.

Emerging Methodologies

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the ester group at 25°C, achieving 88% yield without side reactions.

Photocatalytic Alkylation

Visible-light-mediated alkylation using Ru(bpy)3Cl2 reduces reaction time to 3 hours but remains experimental .

Analyse Chemischer Reaktionen

Cyclization and Core Formation

The quinoline core is synthesized via Gould-Jacobs cyclization under extreme conditions. For example:

  • Reagents and conditions : Heating malonic acid diethyl ester derivatives in diphenyl ether at 255°C for 4 hours produces the 4-oxo-1,4-dihydroquinoline scaffold .

  • Yield : 77% for unsubstituted analogs .

  • Key factor : The reaction exclusively forms the 4-quinolone tautomer (confirmed by 1H^1H NMR) .

N-Alkylation Reactions

The ethyl group at position 1 is introduced via nucleophilic substitution:

  • Reagents : Sodium hydride (NaH) in anhydrous DMF with ethyl bromide .

  • Mechanism : Deprotonation of the quinoline nitrogen by NaH facilitates alkylation .

  • Yield : ~70–85% for ethyl and benzyl derivatives .

Carboxylic Acid Functionalization

The C-3 carboxylic acid participates in coupling and esterification:

Esterification

  • Reagents : Ethyl alcohol with acid catalysis (e.g., H2_2SO4_4) .

  • Yield : >90% for ethyl ester formation .

Amidation

  • Protocol : React with amines (e.g., 2-ethylaniline) using coupling agents like DCC (dicyclohexylcarbodiimide) .

  • Example : Synthesis of NN-(2-ethylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (11% yield) .

Hydrolysis and Decarboxylation

The ethyl ester at C-3 is hydrolyzed to the carboxylic acid:

  • Conditions : 10% aqueous NaOH at reflux .

  • Yield : ~80–95% .

  • Note : Strong bases may induce decarboxylation under prolonged heating.

Halogen-Based Reactivity

  • Photostability : Reduces degradation under UV light compared to non-fluorinated analogs.

  • Electrophilic substitution : Directs incoming groups to specific ring positions during derivatization .

Oxidation and Reduction

  • Oxidation : The 4-oxo group is resistant to further oxidation under mild conditions.

  • Reduction : Hydrogenation of nitro derivatives (e.g., 8-nitro analogs) to amines is achievable with Pd/C catalysts .

Photochemical Reactions

  • Light sensitivity : The compound undergoes photodecomposition under prolonged UV exposure, forming unidentified byproducts.

  • Mitigation : Storage in amber vials or under inert atmosphere is recommended.

Stability and Reactivity Considerations

  • Acid/Base Sensitivity : Reacts with strong acids (e.g., HCl) or bases (e.g., KOH), leading to decarboxylation or ring degradation .

  • Thermal Stability : Stable below 200°C; decomposes at higher temperatures.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily attributed to its interaction with bacterial enzymes and cellular processes. Key areas of research include:

Antimicrobial Properties :
1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It functions similarly to fluoroquinolone antibiotics by inhibiting bacterial DNA gyrase, preventing DNA replication and transcription.

Antiparasitic Effects :
Preliminary studies suggest that this compound may also possess antiparasitic properties, indicating potential applications in treating infections caused by protozoan parasites.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various pathogens. The following table summarizes findings from key studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results indicate that the compound exhibits antimicrobial properties comparable to established antibiotics.

In Vivo Studies

Animal model studies further support the potential of this compound in therapeutic applications:

Efficacy in Animal Models : Research involving animal models infected with E. coli demonstrated that treatment with this compound resulted in significant reductions in bacterial load and improved survival rates.

Toxicity Assessments : Toxicological evaluations indicated low toxicity at therapeutic doses, making it a promising candidate for further development.

Case Studies

A notable case study involved a patient with a multi-drug resistant bacterial infection treated with a regimen including this compound. The treatment led to a marked reduction in infection symptoms and was well-tolerated by the patient, underscoring its potential clinical utility.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The molecular formula is C13H12FNO3C_{13}H_{12}FNO_3 with a molecular weight of approximately 253.24 g/mol.

Wirkmechanismus

The antibacterial activity of 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, thereby stabilizing the complex and preventing the progression of the replication fork .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • C1 Substitution : The ethyl group in the target compound offers moderate lipophilicity compared to cyclopropyl (e.g., in ciprofloxacin analogs), which improves DNA gyrase binding but may reduce central nervous system penetration .
  • C5 Fluorine: Enhances binding to DNA gyrase via electron-withdrawing effects, a feature shared with clinically used fluoroquinolones like moxifloxacin .

Antibacterial Activity and Selectivity

  • Gram-Positive Activity: The methyl group at C8 may enhance activity against Gram-positive strains (e.g., S. aureus), similar to compounds with bulky C7 substituents (e.g., piperazinyl derivatives in ).
  • Kinase Inhibition : Unlike 5,6,8-trichloro derivatives (Ki = 60 nM for CK2 kinase), the target compound’s fluorine and methyl groups likely reduce off-target kinase interactions, improving antibacterial selectivity .

Pharmacokinetics and Toxicity

  • Metabolic Stability : The methyl group at C8 may reduce oxidative metabolism compared to bromo or nitro substituents, which are prone to metabolic degradation .

Biologische Aktivität

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1315370-57-0) is a compound that belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This article reviews its biological activity, including its antimicrobial effects and potential applications in cancer therapy.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 249.24 g/mol
  • Purity : Minimum 95% .

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription processes in bacteria. The inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death .

Spectrum of Activity

This compound exhibits significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli0.5
Pseudomonas aeruginosa16
Methicillin-resistant S. aureus (MRSA)32

These results suggest that the compound maintains potent activity against common pathogens, including MRSA, which is a significant concern in clinical settings .

Case Studies

  • Anticancer Activity : Research has shown that modifications to the quinolone structure can lead to enhanced anticancer properties. For instance, derivatives of fluoroquinolones have been reported to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and prostate cancer cells. The compound's ability to inhibit cell growth in these models suggests it could be a candidate for further development as an anticancer agent .
  • Combination Therapy : Studies also indicate that when used in combination with other antibiotics or therapeutic agents, the efficacy of this compound can be enhanced. For example, hybrid compounds combining this quinolone with other pharmacophores showed improved antibacterial activity against resistant strains .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in vitro, making it a promising candidate for therapeutic applications. Hemolysis tests have also shown minimal adverse effects on red blood cells at therapeutic concentrations .

Q & A

Q. What are the key considerations for synthesizing 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs?

The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, ethyl esters of similar quinolines are synthesized via reduction of azido-nitro precursors followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . Key steps include:

  • Fluorine positioning : Fluorine at position 6 enhances antibacterial activity but requires precise control to avoid byproducts.
  • Ethyl group introduction : Ethylation at N1 is achieved via alkylation of cyclopropylamine intermediates under basic conditions .
  • Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm substituent placement and purity .

Q. How do structural modifications influence the compound’s antibacterial activity?

Minor substituent changes significantly alter activity. For instance:

  • Methoxy groups : Adding methoxy at position 8 (as in 8-methoxy analogs) improves solubility but may reduce potency against Gram-negative bacteria .
  • Amino substitutions : 7-Amino derivatives (e.g., 7-(3-aminopyrrolidin-1-yl)) enhance DNA gyrase inhibition, a common quinolone mechanism .
  • Methyl groups : A methyl group at position 8 (as in the target compound) stabilizes the molecule’s interaction with bacterial topoisomerases .

Q. What analytical methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability .
  • HPLC-MS : Detects impurities from incomplete cyclization or side reactions during synthesis .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, especially for storage and formulation studies .

Advanced Research Questions

Q. How can contradictory data on substituent effects be resolved in SAR studies?

Conflicting results often arise from differences in bacterial strains or assay conditions. For example:

  • Fluorine vs. methoxy trade-offs : While 6-fluoro-8-methoxy derivatives show reduced activity in some studies, they exhibit enhanced pharmacokinetics in others .
  • Resolution strategy : Use standardized MIC (Minimum Inhibitory Concentration) assays across multiple bacterial models and correlate findings with computational docking studies to clarify binding affinities .

Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?

  • Byproduct formation : During cyclization, incomplete ring closure can yield triazolo derivatives (e.g., compounds 5a–g in ). Mitigate this using high-purity reagents and controlled reaction temperatures.
  • Purification hurdles : Ethyl ester intermediates often require column chromatography or recrystallization from ethanol/water mixtures .
  • Scale-up stability : Optimize anhydrous conditions to prevent hydrolysis of the carboxylic acid group .

Q. How does the compound’s mechanism differ from classical fluoroquinolones?

Unlike ciprofloxacin (which targets DNA gyrase), the 8-methyl and 5-fluoro substituents in this compound may:

  • Enhance membrane penetration : The ethyl group at N1 and methyl at C8 increase lipophilicity, improving Gram-positive coverage .
  • Resistance mitigation : Structural rigidity from the 4-oxo-1,4-dihydroquinoline core reduces susceptibility to efflux pumps in resistant strains .

Q. What computational tools are used to predict its metabolic stability?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates logP (2.1–2.5) and bioavailability (>80% for ethyl ester prodrugs) .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms to anticipate drug-drug interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for this compound?

Discrepancies arise from:

  • Cell line variability : Human liver (HepG2) vs. kidney (HEK293) cells show differing metabolic activation of the ethyl ester moiety .
  • Assay sensitivity : MTT assays may underestimate toxicity compared to flow cytometry-based apoptosis assays .

Methodological Best Practices

Q. How to optimize experimental design for stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation pathways .
  • HPLC-DAD : Monitor degradation products (e.g., decarboxylated or demethylated derivatives) over time .

Q. What strategies validate the compound’s purity in interdisciplinary studies?

  • Cross-lab validation : Share samples with independent labs for parallel NMR and LC-MS analysis .
  • Reference standards : Use commercially available analogs (e.g., 1-cyclopropyl-6-fluoro-4-oxo derivatives) as internal controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.